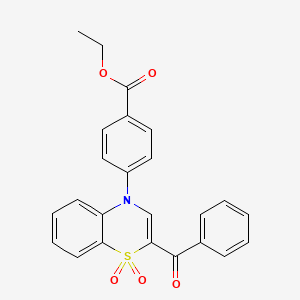

ethyl 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate

Description

Ethyl 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate is a heterocyclic compound featuring a 1,4-benzothiazine core modified with a sulfone group (1,1-dioxido) at the 1-position and a benzoyl substituent at the 2-position. The 4-position of the benzothiazine ring is linked to a benzoate ester moiety. This structure combines aromatic, sulfonamide, and ester functionalities, making it a candidate for applications in medicinal chemistry, polymer science, or photodynamic materials .

Propriétés

IUPAC Name |

ethyl 4-(2-benzoyl-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO5S/c1-2-30-24(27)18-12-14-19(15-13-18)25-16-22(23(26)17-8-4-3-5-9-17)31(28,29)21-11-7-6-10-20(21)25/h3-16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFQDBHPRREISI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate typically involves multiple steps, starting with the formation of the benzothiazine core. This can be achieved through the cyclization of appropriate precursors, such as 2-aminobenzothiazole and benzoyl chloride, under specific reaction conditions. Subsequent steps may include oxidation, reduction, and esterification reactions to introduce the ethyl benzoate moiety.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzothiazine derivatives.

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, ethyl 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate may be used to study biological processes or as a tool in molecular biology experiments.

Medicine: Potential medical applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical properties.

Mécanisme D'action

The mechanism by which ethyl 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the 1,4-benzothiazine family, which includes derivatives with varying substituents and oxidation states. Below is a comparative analysis with key analogues:

Key Findings from Comparative Studies

Electronic Effects: The sulfone group in the target compound increases its electron-withdrawing capacity compared to non-sulfonated 1,4-benzothiazines. This enhances stability in oxidative environments but may reduce nucleophilic reactivity at the thiazine nitrogen . Ethyl 4-(dimethylamino)benzoate, with an electron-donating dimethylamino group, exhibits higher radical polymerization efficiency than sulfone-containing analogues, as shown in resin studies .

This contrasts with 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide, whose acetamide group allows for hydrogen bonding and easier crystallization .

Thermal and Chemical Stability: Sulfonated benzothiazines (e.g., the target compound) demonstrate superior thermal stability compared to non-sulfonated variants due to the rigidifying effect of the sulfone group.

Biological Activity: While the target compound’s biological activity is undocumented, structurally related 1,4-benzothiazines with oxo or amino groups have shown antimicrobial and antitumor properties. The sulfone group may modulate bioavailability by altering lipophilicity .

Data Tables

Table 1: Physicochemical Properties

| Property | This compound | Ethyl 4-(dimethylamino)benzoate | 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 465.48 | 207.24 | 236.28 |

| Melting Point (°C) | Not reported | 92–94 | 168–170 |

| Solubility | Low in water; soluble in DMSO, acetone | High in polar solvents | Moderate in DMSO; low in water |

| LogP | ~3.5 (estimated) | 1.2 | 1.8 |

Table 2: Reactivity in Polymerization

| Compound | Degree of Conversion (%) | Reaction Rate (s⁻¹) | Co-Initiator Compatibility |

|---|---|---|---|

| Ethyl 4-(dimethylamino)benzoate | 85 ± 3 | 0.45 | Compatible with DPI |

| This compound | Not tested | — | Likely limited by steric bulk |

Activité Biologique

Ethyl 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate is a complex organic compound with potential biological activities that warrant detailed exploration. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound features a benzothiazine core fused with a benzoate moiety. Its molecular formula is CHNOS, with a molecular weight of approximately 479.5 g/mol. The synthesis typically involves several steps starting from 2-aminobenzothiazole and benzoyl chloride, leading to the formation of the benzothiazine ring through cyclization reactions. Subsequent oxidation and esterification reactions introduce the ethyl benzoate moiety, enhancing its structural complexity and potential reactivity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Antimicrobial Activity

Recent studies have shown that derivatives of benzothiazine compounds exhibit significant antimicrobial properties against a range of pathogens. For instance, compounds similar to this compound have demonstrated efficacy against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus fumigatus .

| Pathogen | Activity |

|---|---|

| Escherichia coli | Significant inhibition |

| Staphylococcus aureus | Significant inhibition |

| Candida albicans | Moderate inhibition |

| Aspergillus fumigatus | Moderate inhibition |

Anticancer Activity

The anticancer potential of benzothiazine derivatives has been highlighted in various studies. This compound may interact with specific molecular targets involved in cancer cell proliferation and survival. For example, structure-activity relationship (SAR) studies indicate that modifications in the benzothiazine structure can enhance cytotoxicity against cancer cell lines .

The mechanism by which this compound exerts its effects is likely multifaceted. It may involve:

- Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial for microbial growth or cancer cell survival.

- Receptor Interaction: It could interact with cellular receptors involved in signaling pathways that regulate cell proliferation or apoptosis.

Further biochemical studies are necessary to elucidate these mechanisms in detail.

Case Studies

A notable case study demonstrated the synthesis and biological evaluation of a series of benzothiazine derivatives related to this compound. These derivatives were tested against various microorganisms and cancer cell lines. Results indicated that certain modifications led to enhanced antimicrobial and anticancer activities compared to their parent compounds .

Q & A

Q. What are the optimal synthetic routes for ethyl 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate, and how can purity be maximized during synthesis?

- Methodological Answer : Synthesis of this compound likely involves multi-step reactions, including cyclization of benzothiazine precursors and subsequent esterification. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) may enhance reaction efficiency for sulfone formation .

- Catalysts : Use of palladium or copper catalysts for cross-coupling reactions to attach the benzoyl group .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol can achieve >95% purity. Monitor via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming sulfone group stability?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm benzothiazine core (δ 7.2–8.5 ppm for aromatic protons) and ester carbonyl (δ ~165 ppm in 13C) .

- FT-IR : Validate sulfone groups via asymmetric S=O stretching at ~1300 cm⁻¹ and symmetric at ~1150 cm⁻¹ .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error to rule out byproducts .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Enzyme inhibition : Use fluorogenic substrates to test inhibition of kinases or proteases (e.g., COX-2 for anti-inflammatory potential) at concentrations of 1–100 µM .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination .

- Dose-response curves : Fit data using nonlinear regression (GraphPad Prism) to calculate EC50/IC50 values .

Q. How should researchers handle safety and stability concerns during storage?

- Methodological Answer :

- Storage : Keep in amber vials under argon at –20°C to prevent ester hydrolysis or sulfone degradation .

- Hazard mitigation : Use fume hoods and nitrile gloves during handling; consult SDS analogs for benzothiazine derivatives (e.g., methyl 4-hydroxybenzoate derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target proteins, and what software is recommended?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., PARP-1 or TNF-α). Optimize protonation states with Epik .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å acceptable) .

- QSAR : Corrogate substituent effects (e.g., benzoyl vs. acetyl groups) using MOE or RDKit .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

- Methodological Answer :

- Meta-analysis : Aggregate data from ≥3 independent studies (e.g., PubChem BioAssay) and apply Fisher’s exact test to identify outliers .

- Buffer optimization : Test phosphate vs. HEPES buffers to rule out pH-dependent activity shifts .

- Orthogonal assays : Validate cytotoxicity with ATP-based assays (e.g., CellTiter-Glo) alongside MTT .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency while minimizing off-target effects?

- Methodological Answer :

- Analog synthesis : Modify the benzoyl group (e.g., electron-withdrawing substituents) or ester moiety (e.g., methyl to tert-butyl) .

- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .

- Data integration : Use PCA to cluster analogs by activity/selectivity metrics (e.g., Tanimoto similarity >0.85) .

Q. What advanced separation techniques optimize yield during scale-up?

- Methodological Answer :

- Membrane filtration : Use 10 kDa MWCO membranes to remove high-MW impurities .

- Preparative HPLC : Employ C18 columns with acetonitrile/water gradients (30→70% ACN over 30 min) .

- Crystallization engineering : Screen solvents (e.g., acetone/water mixtures) using Crystal16 for polymorph control .

Q. How do environmental factors (pH, light) influence the compound’s degradation pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.